Stearoyl glutamic acid

Catalog No.
S528989
CAS No.
3397-16-8
M.F
C23H43NO5
M. Wt
413.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearoyl glutamic acid

CAS Number

3397-16-8

Product Name

Stearoyl glutamic acid

IUPAC Name

(2S)-2-(octadecanoylamino)pentanedioic acid

Molecular Formula

C23H43NO5

Molecular Weight

413.6 g/mol

InChI

InChI=1S/C23H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1

InChI Key

ATFFFUXLAJBBDE-FQEVSTJZSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

Glutamic acid, N-stearoyl-; Acide stearoylglutaminique; N-Stearoyl-L-glutamic acid; Stearoyl glutamic acid;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound Stearoyl glutamic acid is 413.3141 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

Stearoyl glutamic acid (N-Stearoyl-L-glutamic acid) is a naturally derived, amino acid-based amphiphilic compound synthesized from L-glutamic acid and stearic acid. Unlike traditional fatty acids, its molecular structure features a dual hydrogen-bonding glutamic acid headgroup paired with a long C18 hydrophobic tail. In industrial and cosmetic procurement, it is primarily sourced as a hydrophobic surface modifier, a liquid crystal former, and a structural lipid, rather than a primary aqueous surfactant. With a low aqueous solubility of approximately 1.1 g/L, it is distinctly utilized for anhydrous systems, pigment coating (such as ASG-treated titanium dioxide), and the stabilization of lamellar network structures, providing superior skin adhesion and a characteristic creamy tactile profile[1].

Procurement errors frequently occur when buyers confuse Stearoyl glutamic acid (the free acid) with its highly commercialized salt form, Sodium stearoyl glutamate. Substituting the free acid with the sodium salt fundamentally alters the material's phase behavior; the salt is a highly water-soluble anionic oil-in-water (O/W) emulsifier, whereas the free acid is practically insoluble in water and functions as a hydrophobic coating agent and lipid matrix builder[1]. Furthermore, substituting Stearoyl glutamic acid with a generic fatty acid like stearic acid eliminates the amino acid headgroup, resulting in the loss of critical intermolecular hydrogen bonding. This loss prevents the formation of stable lamellar liquid crystalline phases and drastically reduces the compound's ability to adhere uniformly to inorganic pigment surfaces like TiO2 or iron oxides, leading to agglomeration in anhydrous dispersions .

Aqueous Solubility and Phase Compatibility: Free Acid vs. Sodium Salt

The selection between Stearoyl glutamic acid and its sodium salt is dictated by their diametrically opposed solubility profiles. Stearoyl glutamic acid exhibits minimal aqueous solubility (measured at ≤1.11 g/L), making it strictly suitable for oil-phase dispersions, solid lipid matrices, and hydrophobic surface coatings. In contrast, Sodium stearoyl glutamate is highly water-soluble and acts as a powerful O/W emulsifier [1]. Procuring the free acid is mandatory when formulating anhydrous pressed powders, lipsticks, or water-resistant pigment coatings where the introduction of a water-soluble salt would cause catastrophic phase separation or wash-off.

Evidence DimensionAqueous Solubility & Emulsion Role
Target Compound DataStearoyl glutamic acid: ~1.11 g/L (hydrophobic, oil-phase/coating agent)
Comparator Or BaselineSodium stearoyl glutamate: Highly water-soluble (O/W emulsifier)
Quantified DifferenceBinary functional divergence based on salt formation
ConditionsStandard aqueous formulation at neutral pH

Buyers must specify the exact chemical form, as substituting the free acid with the sodium salt will ruin anhydrous formulations and water-resistant coatings.

Pigment Surface Modification and Hydrophobicity

When used as a surface coating (ASG treatment) for inorganic UV filters like Titanium Dioxide (TiO2), Stearoyl glutamic acid outperforms untreated pigments by rendering the powder highly hydrophobic. The amino acid backbone provides strong anchoring to the metal oxide surface, while the C18 tail extends outward to ensure compatibility with the oil phase. Compared to untreated TiO2, which agglomerates in lipid bases, ASG-treated pigments exhibit rapid and uniform color development, superior dispersibility in anhydrous systems, and a measurable improvement in skin adhesion and creamy tactile feedback .

Evidence DimensionPowder Dispersibility and Hydrophobicity
Target Compound DataASG-treated (Stearoyl glutamic acid) TiO2: Highly hydrophobic, uniform oil dispersion
Comparator Or BaselineUntreated TiO2: Hydrophilic, agglomerates in oil phases
Quantified DifferenceElimination of pigment agglomeration in anhydrous media
ConditionsDispersion in cosmetic oil phases and pressed powders

Procuring Stearoyl glutamic acid as a coating agent is essential for manufacturing high-SPF mineral sunscreens and color cosmetics that require smooth, non-agglomerating pigment dispersion.

Chain Length Impact on Micellar and Liquid Crystal Formation

Within the acyl glutamate class, the carbon chain length dictates the thermodynamic threshold for self-assembly. N-Stearoyl-L-glutamic acid (C18) possesses a significantly lower Critical Micelle Concentration (CMC) compared to shorter-chain analogs like N-Lauroyl-L-glutamic acid (C12). Furthermore, the C18 chain, combined with the intermolecular hydrogen bonding of the glutamic acid headgroup, drives the phase transition from spherical micelles to highly stable lamellar liquid crystalline networks at lower surfactant concentrations[1]. This structural rigidity cannot be achieved with shorter acyl chains.

Evidence DimensionPhase Transition Behavior
Target Compound DataStearoyl (C18) glutamic acid: Forms stable lamellar liquid crystals at low concentrations
Comparator Or BaselineLauroyl (C12) glutamic acid: Higher CMC, forms less stable/different mesophases
Quantified DifferenceLower concentration threshold for lamellar phase formation
ConditionsAqueous/lipid interface self-assembly

For formulators designing advanced structured emulsions or gel networks, the C18 variant is mandatory to achieve the necessary thermodynamic stability and viscosity.

Hydrophobic Surface Treatment for Mineral UV Filters

Due to its ability to render inorganic powders hydrophobic, Stearoyl glutamic acid is the optimal choice for coating Titanium Dioxide (TiO2) and Zinc Oxide (ZnO) in sunscreen manufacturing. This application directly leverages the compound's insolubility in water and its strong anchoring capability, preventing pigment agglomeration and ensuring an even, high-SPF film on the skin .

Anhydrous Color Cosmetics and Pressed Powders

In formulations where water is absent—such as pressed powders, bronzers, and lipsticks—the free acid form is prioritized over the sodium salt. It acts as a structural binder and adhesion promoter, imparting a characteristic 'creamy' tactile feel and improving the wear-time of the cosmetic product without introducing unwanted water solubility.

Lamellar Liquid Crystal Skincare Emulsions

For advanced anti-aging creams and barrier-repair lotions, Stearoyl glutamic acid is utilized to build lamellar liquid crystalline networks. Its long C18 tail and hydrogen-bonding headgroup create stable, skin-mimetic lipid bilayers at lower concentrations than shorter-chain acyl glutamates, enhancing active ingredient delivery and emulsion stability [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Exact Mass

413.3141

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4R4O71786G

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (92.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38079-62-8
3397-16-8

Wikipedia

Stearoyl glutamic acid

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]
Cosmetics -> Skin conditioning

Dates

Last modified: 02-18-2024
1: Zhu G, Yao S, Zhai H, Liu Z, Li Y, Pan H, Tang R. Evolution from Classical to Non-classical Aggregation-Based Crystal Growth of Calcite by Organic Additive Control. Langmuir. 2016 Sep 6;32(35):8999-9004. doi: 10.1021/acs.langmuir.6b01594. Epub 2016 Aug 24. PubMed PMID: 27519793.
2: Palmer MR, Hagerman JM, Matano LM, DeWitt KM, Zhang Y. Thermodynamic analysis and fluorescence imaging of homochiral amino acid-amino acid interactions at the air/water interface. J Colloid Interface Sci. 2013 Oct 15;408:235-41. doi: 10.1016/j.jcis.2013.07.020. Epub 2013 Jul 20. PubMed PMID: 23928483.
3: Han L, Miyasaka K, Terasaki O, Che S. Evolution of packing parameters in the structural changes of silica mesoporous crystals: cage-type, 2D cylindrical, bicontinuous diamond and gyroid, and lamellar. J Am Chem Soc. 2011 Aug 3;133(30):11524-33. doi: 10.1021/ja200683t. Epub 2011 Jul 8. PubMed PMID: 21696179.
4: Gao P, Zhan C, Liu L, Zhou Y, Liu M. Inter- and intra-molecular H-bonds induced different nanostructures from a multi-H-bonding (MHB) amphiphile: nanofibers and nanodisks. Chem Commun (Camb). 2004 May 21;(10):1174-5. Epub 2004 Apr 27. PubMed PMID: 15136825.

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